molecular formula C21H13F3N4O B14190916 6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one CAS No. 923594-22-3

6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14190916
CAS No.: 923594-22-3
M. Wt: 394.3 g/mol
InChI Key: VVOUTDAICVFZKB-UHFFFAOYSA-N
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Description

6-{5-[4-(Trifluoromethyl)phenyl][2,4’-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a bipyrimidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-[4-(Trifluoromethyl)phenyl][2,4’-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Bipyrimidine Core: This can be achieved through a condensation reaction between appropriate pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclohexadienone Formation: The final step involves the formation of the cyclohexadienone ring, which can be achieved through oxidative cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-{5-[4-(Trifluoromethyl)phenyl][2,4’-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{5-[4-(Trifluoromethyl)phenyl][2,4’-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{5-[4-(Trifluoromethyl)phenyl][2,4’-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-hexanoic acid benzyl ester: Another compound with a similar core structure but different functional groups.

    Bromine compounds: Share some reactivity patterns due to the presence of halogen atoms.

Uniqueness

The presence of the trifluoromethyl group and the bipyrimidinylidene moiety makes 6-{5-[4-(Trifluoromethyl)phenyl][2,4’-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one unique. These groups confer specific chemical properties, such as increased stability and reactivity, which are not observed in similar compounds.

Properties

CAS No.

923594-22-3

Molecular Formula

C21H13F3N4O

Molecular Weight

394.3 g/mol

IUPAC Name

2-[2-pyrimidin-4-yl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]phenol

InChI

InChI=1S/C21H13F3N4O/c22-21(23,24)14-7-5-13(6-8-14)16-11-26-20(17-9-10-25-12-27-17)28-19(16)15-3-1-2-4-18(15)29/h1-12,29H

InChI Key

VVOUTDAICVFZKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2C3=CC=C(C=C3)C(F)(F)F)C4=NC=NC=C4)O

Origin of Product

United States

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